

A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1H-imidazole

Cat. No.: B1664163

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **4-(4-Chlorophenyl)-1H-imidazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering a valuable resource for professionals in the field.

Core Chemical Identity

4-(4-Chlorophenyl)-1H-imidazole is an aromatic heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a 4-chlorophenyl group. The imidazole moiety is a five-membered ring with two non-adjacent nitrogen atoms.

The IUPAC name for this compound is 5-(4-chlorophenyl)-1H-imidazole[1]. It is also known by various synonyms, including 4-(4-chlorophenyl)imidazole and 4-CPI cpd[1].

Molecular Formula and Weight

The chemical formula of **4-(4-Chlorophenyl)-1H-imidazole** is $C_9H_7ClN_2$ [1][2][3].

Its molecular weight is approximately 178.62 g/mol [1][3].

The precise monoisotopic mass is 178.0297759 Da[1][2].

Below is a diagram illustrating the chemical structure of **4-(4-Chlorophenyl)-1H-imidazole**.

Caption: Chemical structure of **4-(4-Chlorophenyl)-1H-imidazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Chlorophenyl)-1H-imidazole** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	35512-29-9	[1][2]
Molecular Formula	C ₉ H ₇ ClN ₂	[1][2][3]
Molecular Weight	178.62 g/mol	[1][3]
Appearance	Solid	
Melting Point	136-142 °C	
XLogP3-AA	2.4	[1][2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	28.7 Å ²	[1][2]

Synthesis and Characterization

Synthesis

The synthesis of imidazole derivatives can be achieved through various established methods. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For substituted imidazoles like **4-(4-Chlorophenyl)-1H-imidazole**, derivatives of these starting materials are utilized. For instance, the synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole has been reported using 4-chlorobenzaldehyde as a precursor[4]. Another synthetic route for a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, involves the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine in a deep eutectic solvent[5].

Experimental Protocol: A General Synthetic Approach

While specific protocols for **4-(4-Chlorophenyl)-1H-imidazole** are proprietary or found in specialized literature, a general procedure for a one-pot synthesis of triaryl-1H-imidazoles, which can be adapted, is as follows:

- A mixture of a benzil derivative (as the dicarbonyl source), a substituted aldehyde (in this case, 4-chlorobenzaldehyde), and an ammonium salt (like ammonium acetate) is prepared.
- A catalyst, such as $\text{Ni}_{0.5}\text{Zn}_{0.5}\text{Fe}_2\text{O}_4$ nanoparticles, can be added to the reaction mixture[6].
- The mixture is then refluxed in a suitable solvent, such as ethanol.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
- The crude product is then purified by recrystallization from an appropriate solvent.

Characterization

The structural confirmation of **4-(4-Chlorophenyl)-1H-imidazole** and its derivatives is typically achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are crucial for elucidating the chemical structure. For example, in the ^1H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as multiplets in the range of $\delta = 7.22\text{--}7.57$ ppm and a doublet at $\delta = 8.11$ ppm, with a broad singlet for the N-H proton at $\delta = 12.81$ ppm[6].
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic peaks for the imidazole ring and the C-Cl bond would be expected.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Applications and Research Interest

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities[7]. They are known to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer properties[4][7].

Specifically, compounds containing the **4-(4-chlorophenyl)-1H-imidazole** scaffold have been investigated for various therapeutic applications:

- **Antifungal Agents:** Derivatives such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate have shown potent antifungal activity, particularly against *Candida albicans*[8].
- **Anticancer Agents:** The imidazole ring is a key component in many anticancer drugs, and derivatives of **4-(4-chlorophenyl)-1H-imidazole** have been explored for their potential in this area[7].

The versatility of the imidazole ring allows for the synthesis of a diverse library of compounds with varied biological activities, making **4-(4-Chlorophenyl)-1H-imidazole** a valuable building block in drug discovery and development.

Safety and Handling

4-(4-Chlorophenyl)-1H-imidazole is classified as a hazardous substance and requires careful handling.

- **Hazard Classifications:** It is designated as Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritant 2, and STOT SE 3 (target organ: respiratory system).
- **Signal Word:** Danger.
- **Hazard Statements:** H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- **Precautionary Statements:** It is essential to use appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, face shields, and gloves. Work should be conducted in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Chlorophenyl)-1H-imidazole is a compound with significant potential in various scientific fields, particularly in the development of new therapeutic agents. Its well-defined chemical properties, coupled with the versatile reactivity of the imidazole ring, make it an attractive scaffold for further research and development. This guide has provided a comprehensive overview of its core characteristics to aid researchers in their work with this important molecule.

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